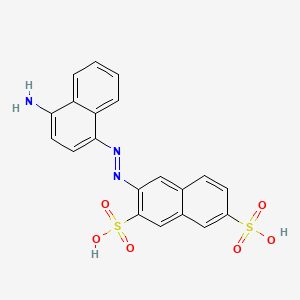
N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide is a sulfur-containing organic compound It is characterized by the presence of multiple sulfur atoms and thioamide groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide typically involves the reaction of dimethylamine with carbon disulfide, followed by oxidation and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
化学反応の分析
Types of Reactions
N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the thioamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride or sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
科学的研究の応用
N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to N(1),N(4)-Dimethyl-1,4-tetrasulfanedicarbothioamide include other sulfur-containing thioamides and tetrasulfides. Examples include:
- N,N-Dimethylthioformamide
- N,N-Dimethylthioacetamide
- Tetrasulfanedicarbothioamide
Uniqueness
What sets this compound apart from similar compounds is its specific arrangement of sulfur atoms and thioamide groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
5439-57-6 |
|---|---|
分子式 |
C4H8N2S6 |
分子量 |
276.5 g/mol |
IUPAC名 |
(methylcarbamothioyltrisulfanyl) N-methylcarbamodithioate |
InChI |
InChI=1S/C4H8N2S6/c1-5-3(7)9-11-12-10-4(8)6-2/h1-2H3,(H,5,7)(H,6,8) |
InChIキー |
LGLKIMATEGSGNB-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)SSSSC(=S)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)







![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)




